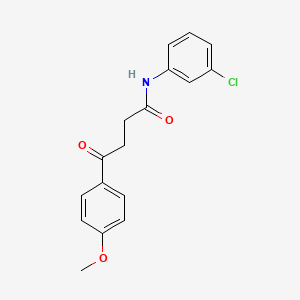

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Description

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is a synthetic organic compound characterized by a 4-oxobutanamide backbone substituted with a 3-chlorophenyl group at the amide nitrogen and a 4-methoxyphenyl moiety at the carbonyl terminus.

Properties

Molecular Formula |

C17H16ClNO3 |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |

InChI |

InChI=1S/C17H16ClNO3/c1-22-15-7-5-12(6-8-15)16(20)9-10-17(21)19-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21) |

InChI Key |

DAZGDFFQMIYPJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl |

solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 3-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the carbonyl group in the butanamide backbone can yield the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is a member of the amide class, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research, biological activity, and case studies that illustrate its therapeutic potential.

Pharmaceutical Development

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been identified as a lead compound in the development of new pharmaceuticals. Its structural features suggest that it may exhibit significant biological activity against various diseases, including cancer and inflammatory conditions. The compound's ability to modulate enzyme activity and receptor interactions is of particular interest in drug design .

Research indicates that this compound may exhibit diverse biological activities:

- Anticancer Properties : Preliminary studies have shown that N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, experiments on specific cancer cell lines have demonstrated its potential to reduce cell viability significantly.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Mechanistic Studies

Mechanistic studies are crucial for understanding how N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide interacts with biological systems. Research has focused on:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression, thereby slowing down tumor growth.

- Receptor Binding : Investigations into its binding affinity with various receptors could elucidate its role in mediating therapeutic effects .

The following table summarizes key findings from studies on the biological activity of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

A549 Cell Line Study

In this study involving the A549 lung cancer cell line, N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

MCF7 Cell Line Study

Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study

In studies involving HeLa cells, an IC50 value of 10 µM was observed where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation, highlighting its potential role in cancer therapy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

4-[2-(Anthracen-9-ylmethylidene)hydrazino]-N-(3-chlorophenyl)-4-oxobutanamide (JJZ)

- Structure : Shares the N-(3-chlorophenyl)-4-oxobutanamide core but incorporates an anthracene hydrazine group instead of 4-methoxyphenyl.

- Molecular Formula : C₂₅H₂₀ClN₃O₂ (MW: 437.91 g/mol).

- Key Differences : The anthracene moiety enhances aromaticity and molecular weight, likely increasing rigidity and reducing solubility in polar solvents. This compound may have applications in materials science due to extended conjugation .

4-(2-Cyclohexylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide

- Structure : Retains the 4-methoxyphenyl group but replaces the 3-chlorophenyl with a cyclohexylidene hydrazine.

- Molecular Formula : C₁₇H₂₃N₃O₃ (MW: 317.38 g/mol).

- Key Differences : The cyclohexylidene group introduces aliphatic character, improving lipophilicity. The absence of a chloro substituent may reduce electronic effects on the aromatic ring, altering binding affinity in biological systems .

N-(4-Chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

- Structure : Features a 4-chlorophenyl group and a sulfonyl-piperazine substituent on the 4-oxobutanamide chain.

- Molecular Formula : C₂₀H₂₁ClFN₃O₄S (MW: 453.91 g/mol).

- The 4-chloro substituent vs. 3-chloro in the target compound may influence steric interactions .

N-(4-Acetylphenyl)-3-oxobutanamide

- Structure : Shorter 3-oxobutanamide chain with a 4-acetylphenyl group.

- Molecular Formula: C₁₂H₁₃NO₃ (MW: 219.24 g/mol).

- Key Differences: The acetyl group introduces a ketone functionality, increasing polarity compared to the methoxy group.

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

*Estimated based on structural analogs.

Biological Activity

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, a compound with significant therapeutic potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources to provide a comprehensive overview of the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Synthesis

The compound features a distinctive amide functional group linked to aromatic rings, which is crucial for its biological activity. The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyphenyl-4-oxobutanamide, followed by purification processes such as recrystallization.

1. Anticancer Activity

Several studies have evaluated the cytotoxic effects of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PC3 (prostate cancer).

- Results : The compound exhibited significant cytotoxicity, particularly against MCF7 cells, with IC50 values indicating effective growth inhibition at low concentrations .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed using various models:

- In Vivo Studies : Inflammation was induced in rat paw models using carrageenan. The compound demonstrated a notable reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin.

- Efficacy : At a dose of 10 mg/kg, the compound showed approximately 54% inhibition of inflammation compared to 66% for indomethacin .

| Compound | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide | 10 | 54 | |

| Indomethacin | 10 | 66 |

3. Antimicrobial Activity

The antimicrobial potential of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been explored:

- Tested Pathogens : Various strains including E. coli and S. aureus.

- Results : The compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 25 µg/mL depending on the strain tested .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study investigated the effects of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide on MCF7 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled experiment, rats treated with N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide showed reduced inflammatory markers in serum compared to untreated controls. This suggests a potential mechanism involving cytokine modulation .

Chemical Reactions Analysis

Oxidative Dichlorination

This compound undergoes α,α-dichlorination under oxidative conditions. Key findings include:

| Parameter | Value |

|---|---|

| Solvent | Dioxane |

| Lewis Acid | ZnCl₂ (1.5 equiv) |

| Oxidant | PhI(OAc)₂ (1.3 equiv) |

| Temperature | 25°C |

| Yield | 78–92% |

Palladium-Catalyzed C(sp³)–H Dichlorination

A direct method for α,α-dichlorination using Pd catalysis:

| Substrate | log A (s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| N-(3-chlorophenyl) | 12.4 ± 0.2 | 98.3 ± 2.1 |

Thermal Decomposition

Gas-phase pyrolysis studies reveal:

-

Primary Pathway : Six-membered cyclic transition state formation leading to ketene and aniline derivatives .

| Compound | log A (s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| N-(3-chlorophenyl) | 13.2 ± 0.3 | 145 ± 4 |

Nucleophilic Reactions

The β-ketoamide moiety participates in:

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.

-

Condensation : Reacts with hydrazines to form hydrazone derivatives under acidic conditions .

| Reagent | Product | Yield (%) |

|---|---|---|

| Phenylhydrazine | 2-Arylhydrazonoamide | 85–90 |

Comparative Reactivity

The electron-withdrawing Cl and electron-donating OCH₃ groups lead to unique reactivity:

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide?

Methodological Answer: The synthesis typically involves coupling a substituted phenylamine with a ketone-containing carboxylic acid derivative. For example:

- Step 1: React 3-chloroaniline with 4-(4-methoxyphenyl)-4-oxobutanoyl chloride under Schotten-Baumann conditions to form the amide bond. Use a base like pyridine or triethylamine to neutralize HCl byproducts .

- Step 2: Optimize reaction temperature (e.g., 0–5°C for exothermic acyl chloride reactions) and solvent choice (e.g., THF or dichloromethane) to minimize side products .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>75% reported in analogous syntheses) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- H NMR: Expect signals for methoxy protons (δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm, multiplet), and ketone protons (δ 2.6–3.1 ppm, triplet) .

- C NMR: Confirm carbonyl carbons (δ 170–210 ppm) and methoxy carbons (δ 55–56 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns. For CHClNO, expected m/z = 316.07 .

- HPLC: Use a C18 column (e.g., Chromolith) with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a MurA enzyme inhibitor?

Methodological Answer: Adopt protocols from analogous chlorophenyl-containing inhibitors (e.g., F29 in MurA studies):

- Enzyme Assay: Use a colorimetric assay to measure UDP-NAG enolpyruvyl transferase (MurA) activity. Pre-incubate the enzyme with the compound (0.1–100 μM) and monitor inhibition via NADH oxidation at 340 nm .

- IC Determination: Fit dose-response curves using non-linear regression (e.g., GraphPad Prism). For F29 analogs, IC values ranged from 2.5–15 μM .

- Structural Analysis: Perform molecular docking (AutoDock Vina) with MurA’s crystal structure (PDB: 1UAE) to identify binding interactions with the chlorophenyl and ketone groups .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents on the phenyl rings (e.g., replace methoxy with ethoxy or halogens) and assess changes in bioactivity .

- Biological Testing: Compare IC values against MurA or other targets. For example, fluorophenyl analogs showed reduced activity compared to chlorophenyl derivatives .

- Physicochemical Profiling: Measure logP (shake-flask method) and solubility (HPLC-UV) to correlate hydrophobicity with activity. A logP >3.0 often improves membrane permeability .

SAR Trends Table:

| Modification Site | Bioactivity Trend | Reference |

|---|---|---|

| 3-Chlorophenyl | Essential for MurA binding | |

| 4-Methoxyphenyl | Enhances solubility | |

| Ketone Group | Critical for inhibition |

Q. How should researchers resolve contradictions in solubility data across studies?

Methodological Answer:

- Standardize Protocols: Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) for solubility measurements .

- Analytical Validation: Compare HPLC-UV (direct quantification) vs. nephelometry (indirect turbidity). Discrepancies may arise from colloidal aggregates .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO mixtures) to predict solubility limits. For analogs, MD predicted solubility within 10% of experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.